Deacetyl Racecadotril-d5
Description
Deacetyl Racecadotril-d5 (C₁₉H₁₆D₅NO₃S, MW: 348.47) is a deuterated derivative of Deacetyl Racecadotril, a key impurity or metabolite of the antidiarrheal drug Racecadotril (CAS 81110-73-8). It is characterized by the absence of an acetyl group compared to Racecadotril-d5 and the incorporation of five deuterium atoms at specific positions . This compound is primarily utilized as a reference standard in pharmaceutical quality control to ensure the purity of Racecadotril during manufacturing and storage . Its deuterated structure enhances analytical detection in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies by reducing metabolic interference and improving signal resolution .
Properties
Molecular Formula |
C₁₉H₁₆D₅NO₃S |
|---|---|
Molecular Weight |
348.47 |
Synonyms |
N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]-glycine Phenylmethyl Ester-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Racecadotril-d5 (C₂₁H₁₈D₅NO₄S, MW: 390.51)
- Structural Differences : Racecadotril-d5 retains the acetyl group absent in Deacetyl Racecadotril-d5 and contains five deuterium atoms.
- Role : As a deuterated analog of the parent drug, it serves as an internal standard in pharmacokinetic studies to track Racecadotril’s absorption and metabolism .
- Analytical Utility : The higher molecular weight (390.51 vs. 348.47) allows distinct separation in high-performance liquid chromatography (HPLC) .
Deacetyl Racecadotril Disulfide-d10 (C₃₈H₃₀D₁₀N₂O₆S₂, MW: 694.93)
- Structural Differences : A dimeric disulfide derivative with ten deuterium atoms, significantly larger than this compound.
- Role : Likely an oxidative byproduct or degradation impurity, critical for stability testing of Racecadotril formulations .
- Analytical Challenges : Its high molecular weight necessitates specialized MS/MS protocols for detection .
Racecadotril (C₂₁H₂₃NO₄S, MW: 385.48)
2-Benzylacrylic Acid (Impurity E, CAS 5669-19-2)
- Structural Differences : A simple carboxylic acid without the thioether or benzyl groups present in Racecadotril derivatives.
- Role : A process-related impurity in Racecadotril synthesis, monitored to ensure compliance with regulatory limits (e.g., ICH guidelines) .
- Analytical Differentiation : Lower molecular weight and distinct retention time in reverse-phase HPLC compared to this compound .
Table 1: Key Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight | Role | Key Analytical Use |
|---|---|---|---|---|
| This compound | C₁₉H₁₆D₅NO₃S | 348.47 | Metabolite/Impurity | MS/NMR reference standard |
| Racecadotril-d5 | C₂₁H₁₈D₅NO₄S | 390.51 | Deuterated parent analog | Pharmacokinetic tracking |
| Deacetyl Racecadotril Disulfide-d10 | C₃₈H₃₀D₁₀N₂O₆S₂ | 694.93 | Oxidative impurity | Stability testing |
| Racecadotril | C₂₁H₂₃NO₄S | 385.48 | Active Pharmaceutical Ingredient | Therapeutic agent |
| 2-Benzylacrylic Acid (Impurity E) | C₁₀H₁₀O₂ | 162.19 | Synthesis intermediate | Purity monitoring |
Q & A
Basic: What analytical techniques are recommended for characterizing the structural integrity and isotopic purity of Deacetyl Racecadotril-d5?
Answer:
this compound, a deuterated analog, requires rigorous characterization using high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic enrichment. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and H NMR) is critical for verifying deuterium placement and structural fidelity. For purity assessment, reverse-phase HPLC with UV/Vis or charged aerosol detection (CAD) is recommended, as these methods detect non-deuterated impurities .
Basic: How should researchers design initial in vitro assays to evaluate the biological activity of this compound?
Answer:
Begin with dose-response studies in relevant cell lines (e.g., intestinal or cancer cell models) to assess efficacy. Use standardized assays like MTT for cytotoxicity profiling and ELISA or fluorometric kits to quantify enzymatic activity (e.g., enkephalinase inhibition). Include a non-deuterated control (Racecadotril) to isolate isotope effects. Ensure replicates () and statistical power analysis to mitigate variability .
Advanced: What experimental strategies resolve contradictions in reported cytotoxicity data for this compound across different cancer cell lines?
Answer:
Contradictions may arise from differences in cell line metabolism, deuterium kinetic isotope effects (DKIE), or assay conditions. To address this:
- Perform metabolomic profiling to identify cell-specific metabolic pathways affected by DKIE.
- Standardize assay parameters (e.g., incubation time, serum concentration) across labs.
- Use isothermal titration calorimetry (ITC) to compare binding affinities between deuterated and non-deuterated forms.
- Conduct meta-analyses of published data to identify confounding variables (e.g., batch-to-batch variability in compound synthesis) .
Advanced: How can researchers optimize synthetic routes for this compound to improve isotopic purity and yield?
Answer:
- Deuterium Source Selection: Use deuterated reagents (e.g., DO, CDOD) at critical synthesis steps to minimize isotopic dilution.
- Reaction Monitoring: Employ H NMR or LC-MS to track deuterium incorporation in real time.
- Purification: Use preparative HPLC with deuterated solvents to isolate high-purity batches (>99% isotopic purity).
- Quality Control: Validate each batch using orthogonal methods (e.g., HRMS and NMR) to ensure consistency .
Advanced: What methodologies are suitable for investigating the metabolic stability of this compound in hepatic microsomal assays?
Answer:
- Incubation Conditions: Use human liver microsomes (HLM) with NADPH regeneration systems. Monitor time-dependent degradation via LC-MS/MS.
- Isotope Tracing: Compare metabolic profiles of this compound and its non-deuterated counterpart to identify deuterium-sensitive metabolic pathways.
- Enzyme Kinetics: Calculate and to quantify isotope effects on CYP450-mediated metabolism.
- Data Interpretation: Apply Michaelis-Menten or Hill equation models to differentiate kinetic vs. thermodynamic isotope effects .
Basic: What safety protocols are critical when handling this compound in preclinical studies?
Answer:
- Containment: Use fume hoods and sealed containers to prevent inhalation or dermal exposure.
- Waste Disposal: Follow NIH guidelines for deuterated compound disposal (e.g., incineration for organic deuterates).
- Documentation: Maintain Safety Data Sheets (SDS) and adhere to institutional review board (IRB) protocols for animal or cell-based studies .
Advanced: How can computational modeling enhance understanding of this compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD): Simulate deuterium’s impact on ligand-receptor binding (e.g., enkephalinase) under physiological conditions.
- Quantum Mechanics (QM): Calculate deuterium’s electronic effects on reaction intermediates.
- Machine Learning: Train models on structure-activity relationship (SAR) data to predict optimal deuterium substitution sites for enhanced pharmacokinetics .
Basic: What statistical approaches are appropriate for analyzing dose-dependent responses in this compound studies?
Answer:
- Nonlinear Regression: Fit dose-response curves using four-parameter logistic (4PL) models.
- ANOVA with Post Hoc Tests: Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Effect Size Calculation: Report Cohen’s or Hedges’ to quantify biological significance beyond p-values .
Advanced: What strategies validate target engagement of this compound in complex biological systems?
Answer:
- Chemical Proteomics: Use activity-based protein profiling (ABPP) with deuterated probes.
- Isotope-Coded Affinity Tags (ICAT): Quantify target protein binding in deuterated vs. non-deuterated conditions.
- Cryo-EM/X-ray Crystallography: Resolve deuterium’s structural role in enzyme inhibition .
Advanced: How should researchers address discrepancies in deuterium isotope effects (DIE) observed across in vitro vs. in vivo models?
Answer:
- Compartmental PK/PD Modeling: Integrate tissue-specific isotope effects into physiologically based pharmacokinetic (PBPK) models.
- Isotope Ratio Monitoring: Use H NMR or IRMS to track deuterium retention in vivo.
- Cross-Species Comparisons: Test rodents vs. non-rodents to isolate species-specific metabolic factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
